2-Amino-2-methyl-4-phenylbutan-1-ol

Description

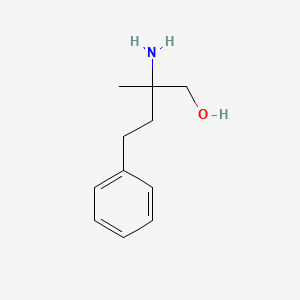

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-amino-2-methyl-4-phenylbutan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-11(12,9-13)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 |

InChI Key |

PQNNZYDVZYDDRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CO)N |

Origin of Product |

United States |

Stereochemical Investigations and Chiral Technologies Applied to 2 Amino 2 Methyl 4 Phenylbutan 1 Ol

Enantiopurity Determination and Control in Synthesis

The absolute configuration and enantiomeric purity of 2-Amino-2-methyl-4-phenylbutan-1-ol are critical parameters that dictate its utility as a chiral building block. Control of stereochemistry is paramount during synthesis, often achieved through asymmetric synthesis strategies that employ chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Once synthesized, the determination of enantiomeric excess (e.e.) is a crucial quality control step. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, have demonstrated broad applicability in resolving the enantiomers of chiral amines and amino alcohols. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For amino alcohols, derivatization is sometimes employed to enhance resolution and detection, though direct analysis is often possible on macrocyclic glycopeptide-based CSPs like those using teicoplanin. yakhak.orgsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for determining enantiopurity. This is achieved by using Chiral Solvating Agents (CSAs), such as (S)-BINOL and its derivatives, or chiral derivatizing agents. nih.gov In the presence of a CSA, the enantiomers of this compound form diastereomeric complexes, resulting in separate, distinguishable signals in the NMR spectrum. nih.gov The integration of these signals allows for the quantification of each enantiomer and thus the determination of the enantiomeric excess. This method is often rapid, requiring only the mixing of the analyte and the CSA in an NMR tube. nih.gov

Table 1: Analytical Methods for Enantiopurity Determination

| Method | Principle | Typical Application for Amino Alcohols | References |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP), leading to separation of enantiomers. | Separation on polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs. Mobile phases often consist of hexane/isopropanol mixtures. | yakhak.orgsigmaaldrich.com |

| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) or covalent derivatization with a Chiral Derivatizing Agent (CDA), causing distinct chemical shifts for each enantiomer. | Use of CSAs like (R)- or (S)-BINOL and derivatives. Spectra are recorded after mixing the analyte and CSA in a suitable deuterated solvent like chloroform-d. | nih.govmdpi.com |

Chiral Separation and Resolution Techniques for Amino Alcohols

When a synthesis results in a racemic or enantiomerically-enriched mixture of this compound, resolution techniques are required to isolate the pure enantiomers.

Classical resolution involves the use of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Acids such as tartaric acid and its derivatives are commonly used for resolving racemic amino alcohols. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequently, the pure enantiomer of the amino alcohol can be recovered from the separated salt.

Chromatographic resolution , particularly preparative HPLC on chiral stationary phases, is a highly effective, albeit more costly, method for separating enantiomers. The same principles that apply to analytical chiral HPLC are used, but on a larger scale to isolate significant quantities of each enantiomer. yakhak.org

Enzymatic resolution is a powerful and highly selective method. It utilizes enzymes, such as lipases, that can selectively catalyze a reaction on one enantiomer of the racemic substrate. For an amino alcohol, this could involve, for example, a lipase-catalyzed transesterification. The enzyme will acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be easily separated due to their different chemical properties.

Table 2: Chiral Resolution Techniques for Amino Alcohols

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by separation via fractional crystallization. | Cost-effective for large-scale production. | Can be labor-intensive; success is not guaranteed and depends heavily on crystallization properties. |

| Preparative Chiral HPLC | Separation of enantiomers on a large-scale column packed with a chiral stationary phase. | High purity and recovery; applicable to a wide range of compounds. | High cost of CSPs and solvents; lower throughput compared to crystallization. |

| Enzymatic Resolution | Use of an enzyme (e.g., lipase) to selectively react with one enantiomer, allowing for subsequent separation. | High enantioselectivity; mild reaction conditions; environmentally friendly. | Enzyme cost and stability can be a factor; maximum theoretical yield for the desired enantiomer is 50%. |

Diastereoselective Synthesis of Amino Alcohol Derivatives

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of more complex chiral molecules. Its inherent stereochemistry can be used to direct the formation of new stereocenters in a predictable manner, a process known as diastereoselective synthesis.

A prominent application is in the synthesis of chiral ligands for asymmetric catalysis, particularly oxazolines . nih.gov Chiral 2-substituted oxazolines are readily synthesized by the cyclization of a 2-amino alcohol with functional groups such as nitriles, carboxylic acids, or their derivatives. wikipedia.orgmdpi.com When enantiomerically pure this compound is used, the resulting oxazoline (B21484) is also enantiomerically pure. If this chiral oxazoline is then used in a subsequent reaction to create a new stereocenter, the existing stereocenter from the amino alcohol can influence the stereochemical outcome of the reaction, leading to a diastereomeric preference. For instance, the reaction of the amino alcohol with a carboxylic acid, often activated or in the presence of a dehydrating agent, leads to an N-(2-hydroxyalkyl)amide intermediate which then cyclizes to the oxazoline. mdpi.comresearchgate.net

Furthermore, the amino alcohol can be used as a chiral auxiliary . nih.gov In this approach, the chiral amino alcohol is temporarily incorporated into a substrate molecule. The stereocenter of the auxiliary then directs the stereoselective course of a subsequent reaction, for example, an alkylation or a cycloaddition. After the desired stereocenter has been created, the chiral auxiliary is cleaved from the molecule and can ideally be recovered for reuse. mdpi.com

Chemical Reactivity and Transformation Studies of 2 Amino 2 Methyl 4 Phenylbutan 1 Ol

Functional Group Interconversions and Derivatization

The dual functionality of 2-Amino-2-methyl-4-phenylbutan-1-ol allows for a variety of chemical transformations and the synthesis of numerous derivatives. The primary amine and primary alcohol can be modified independently or together, depending on the reaction conditions.

The primary amine (-NH₂) is nucleophilic and basic, making it susceptible to reactions such as acylation, alkylation, and condensation. For instance, it can react with acyl chlorides like benzoyl chloride or derivatizing agents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) to form stable amide derivatives. acs.orgresearchgate.net Such derivatization is a common strategy for chemical analysis and purification. acs.orgnih.gov

The primary alcohol (-CH₂OH) can undergo oxidation to form an aldehyde or, with stronger oxidizing agents, a carboxylic acid. It can also be converted into esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides).

Due to the steric hindrance from the adjacent quaternary carbon, nucleophilic substitution reactions at the alcohol's carbon atom would be exceptionally difficult. However, transformations that activate the hydroxyl group, for example, conversion to a sulfonate ester, can facilitate subsequent reactions. nih.gov

A summary of potential derivatization reactions is presented below.

| Functional Group | Reaction Type | Reagent/Conditions | Product Type |

| Amine | Acylation | Benzoyl Chloride, Base | N-Benzoyl amide |

| Amine | Sulfonylation | Tosyl Chloride, Base | Sulfonamide |

| Amine | Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Alcohol | Oxidation | PCC, CH₂Cl₂ | Aldehyde |

| Alcohol | Oxidation | KMnO₄ or CrO₃, H₂SO₄ | Carboxylic Acid |

| Alcohol | Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Alcohol | Silylation | TBDMSCl, Imidazole | Silyl Ether |

Application as Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis, valued for their ability to form stable chelate complexes with various metals and create a well-defined chiral environment. rsc.orgnih.govresearchgate.net By analogy with structurally similar compounds like (2S)-2-amino-4-phenylbutan-1-ol, it is anticipated that this compound would serve as an effective chiral ligand. The stereocenter at the C2 position, combined with the steric bulk of the methyl and phenylethyl groups, is crucial for inducing enantioselectivity.

Design and Synthesis of Metal Complexes Incorporating the Amino Alcohol Moiety

Amino alcohols typically act as bidentate ligands, coordinating to a metal center through both the nitrogen of the amine and the oxygen of the alcohol. The formation of these complexes often involves the deprotonation of the hydroxyl group to form an amino alcoholate, which then chelates the metal ion. mdpi.com This creates a stable five-membered ring structure involving the metal.

The synthesis of such complexes is generally straightforward, often achieved by reacting the amino alcohol with a metal salt (e.g., chlorides, acetates) in a suitable solvent. clockss.orgdiva-portal.org Metals commonly employed in catalysis with these types of ligands include zinc (Zn), copper (Cu), titanium (Ti), and iron (Fe).

| Metal Precursor | Ligand | Resulting Complex Structure (Postulated) |

| Zn(Et)₂ | This compound | Dimeric Zinc-alkoxide complex |

| Cu(OAc)₂ | This compound | Monomeric or dimeric Copper(II) complex |

| Ti(O-iPr)₄ | This compound | Titanium-alkoxide complex |

Catalytic Performance in Enantioselective Reactions

Metal complexes derived from chiral amino alcohols are known to catalyze a wide range of enantioselective transformations. A prominent example is the addition of organozinc reagents to aldehydes, a reliable method for synthesizing chiral secondary alcohols. nih.gov Other important reactions include Michael additions, aldol (B89426) reactions, and reductions. rsc.orgresearchgate.net

The catalytic performance is highly dependent on the structure of the ligand. The steric bulk of the substituents on the amino alcohol dictates the facial selectivity of the substrate's approach to the metal center, thereby controlling the stereochemical outcome of the reaction. While no specific data exists for this compound, performance data from analogous β-amino alcohol catalysts in the literature provide insight into its potential efficacy.

| Reaction Type | Catalyst System (Analogous) | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Michael Addition | (S)-Phenylalaninol-derived catalyst | β-Keto ester + Nitroalkene | Up to 99% | rsc.org |

| Reductive Coupling | Cu-Walphos Ligand | Ketone + Allenamide | Up to 98% | nih.gov |

| Aldehyde Alkylation | Ti-Amino alcohol complex | Benzaldehyde + Et₂Zn | >90% | nih.gov |

Mechanistic Studies of Amino Alcohol-Mediated Reactions

The mechanism by which amino alcohol ligands facilitate asymmetric reactions involves the precise geometric arrangement of the catalyst, substrates, and reagents in the transition state.

Elucidation of Reaction Pathways and Intermediates

In many reactions catalyzed by amino alcohol-metal complexes, the reaction proceeds through a well-organized, cyclic transition state. For the addition of diethylzinc (B1219324) to an aldehyde catalyzed by a zinc-amino alcohol complex, a widely accepted mechanism involves a dimeric catalyst structure. The aldehyde and the alkyl group are brought into close proximity, coordinated to different zinc centers. The amino alcohol ligand acts as a chiral bridge, creating a rigid framework that dictates the trajectory of the nucleophilic attack from the ethyl group onto one specific face of the aldehyde, leading to a highly enantioenriched product. nih.gov

Role of Hydrogen Bonding and Stereoelectronic Effects

Hydrogen Bonding: Both the amine (NH₂) and hydroxyl (OH) groups are capable of acting as hydrogen bond donors and acceptors. mdpi.comresearchgate.net Intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen (O-H···N) can significantly influence the conformational preference of the ligand, pre-organizing it for metal chelation. rsc.orgarxiv.org In the catalytic transition state, intermolecular hydrogen bonds between the ligand and the substrate (e.g., the carbonyl oxygen of an aldehyde) are crucial for substrate recognition and activation, holding it in a specific orientation to ensure high stereoselectivity. rsc.org

Stereoelectronic Effects: These effects relate to how the spatial arrangement of orbitals influences reactivity. researchgate.netacs.org In the context of this compound as a ligand, the bulky phenylethyl and methyl groups at the C2 and C4 positions exert a strong stereodirecting influence. They create a defined chiral pocket around the active metal center, sterically blocking one face of the coordinated substrate and allowing the reagent to attack only from the less hindered face. nih.gov This steric repulsion is a dominant factor in achieving high levels of enantioselectivity. The electronic properties of the phenyl group can also play a role in stabilizing transition states through π-stacking or other non-covalent interactions.

Derivatization and Analogues of 2 Amino 2 Methyl 4 Phenylbutan 1 Ol

Synthesis of Structural Analogues with Modified Phenyl or Butane (B89635) Moieties

The synthesis of structural analogues of 2-amino-2-methyl-4-phenylbutan-1-ol can be achieved through various established organic chemistry reactions. Modifications often target the butane chain or the peripheral phenyl group.

One common approach involves the use of Grignard reagents to construct the carbon skeleton. For instance, the synthesis of the related tertiary alcohol, 2-methyl-4-phenyl-2-butanol, is accomplished by reacting benzylacetone (B32356) with methyl magnesium chloride. chemicalbook.com Another method involves the reaction of phenylethyl magnesium chloride with acetone. chemicalbook.comchemicalbook.com These syntheses highlight foundational methods for building the butane core, which can be adapted to introduce different alkyl or aryl groups.

Direct amination is another key strategy for producing analogues. The synthesis of 2-amino-4-phenylbutane, a close structural relative, can be achieved through the direct single-stage amination of 4-phenyl-2-butanol (B1222856) using ammonia (B1221849) over a Ruthenium-pincer complex catalyst. chemicalbook.com This reaction proceeds under high temperature and pressure in an autoclave. chemicalbook.com

The table below summarizes a representative synthesis for an analogue.

Table 1: Synthesis of 2-Amino-4-phenylbutane

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-phenyl-2-butanol | Ammonia, carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)] | 2-methyl-2-butanol | 170°C, 48 hours, Autoclave | 2-amino-4-phenylbutane | 63% |

Data sourced from patent information describing the direct amination of a secondary alcohol. chemicalbook.com

Further modifications can be envisioned, such as introducing substituents onto the phenyl ring of the starting materials (e.g., using a substituted benzylacetone) or altering the length and branching of the butane chain by selecting different ketone and Grignard reagent precursors.

Incorporation into Diverse Chemical Scaffolds

The structural elements of this compound and its precursors are valuable for constructing more complex, heterocyclic systems. The phenylbutane core can be integrated into various scaffolds, such as thiazoles.

A notable example is the synthesis of 4,5-disubstituted 2-aminothiazoles. This process starts with a related precursor, (E)-4-phenyl-3-buten-2-one, which is first reduced to the corresponding allylic alcohol, 4-phenyl-3-buten-2-ol. orgsyn.org This intermediate is then converted to an α-chloroketone, which subsequently undergoes condensation with thiourea (B124793) to form the 2-aminothiazolium salt. orgsyn.org This multi-step synthesis demonstrates how a phenylbutane-type structure can be effectively cyclized to create a heterocyclic ring system, a common strategy in medicinal chemistry.

Similarly, other amino alcohols are well-established precursors for building nucleoside analogues. The synthesis of purine (B94841) analogues, for example, has been achieved using 4-amino-2-hydroxymethyl-1-butanol as a key intermediate. researchgate.netderpharmachemica.com This amino alcohol is condensed with a substituted pyrimidine, which, after subsequent chemical transformations including dechlorination and cyclization, yields the final purine structure. derpharmachemica.com This principle of using an amino alcohol side-chain to build upon a heterocyclic core is directly applicable to derivatives of this compound.

Table 2: Examples of Scaffolds Derived from Related Precursors

| Precursor Type | Resulting Scaffold | Key Reaction Type |

|---|---|---|

| Phenylbutenone | 2-Aminothiazole | Reduction, Chlorination, Condensation/Cyclization orgsyn.org |

| Amino-butanol | Purine | Condensation, Dechlorination, Cyclization derpharmachemica.com |

Design of Precursors for Complex Organic Molecules

The chiral nature of many amino alcohols, including derivatives of this compound, makes them valuable starting materials for the enantioselective synthesis of complex organic molecules.

An important application is the use of the enantiomerically pure analogue (R)-2-amino-4-phenylbutane as a precursor in the synthesis of Dilevalol. google.com This compound contains one of the two necessary chiral centers for the final molecule. Accessing the pure (R)-enantiomer from the commercially available racemate often involves classical resolution using a chiral acid, such as N-formyl-L-phenylalanine or N-mesyl-L-phenylalanine, to form diastereomeric salts that can be separated by crystallization. google.com

The utility of amino alcohol fragments extends to the synthesis of antiviral drugs. A key intermediate, 4-amino-2-hydroxymethyl-1-butanol, is central to the synthesis of Famciclovir. derpharmachemica.com The synthetic route involves novel intermediates such as 2-acetoxymethyl-4-azido-1-butyl acetate (B1210297) and 4-azido-2-hydroxymethyl-1-butanol, showcasing a pathway where the amino group is initially masked as an azide (B81097) for strategic chemical manipulation. derpharmachemica.com

Table 3: Application of Analogues as Precursors

| Precursor | Target Complex Molecule | Significance |

|---|---|---|

| (R)-2-amino-4-phenylbutane | Dilevalol | The precursor provides one of the two chiral centers required for the final molecule. google.com |

| 4-amino-2-hydroxymethyl-1-butanol | Famciclovir | A key building block for the synthesis of the antiviral agent. derpharmachemica.com |

Computational and Theoretical Studies of 2 Amino 2 Methyl 4 Phenylbutan 1 Ol Systems

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in analyzing reaction mechanisms by mapping out the potential energy surface of a chemical reaction. nih.gov These calculations can determine the structures of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. Methods like Density Functional Theory (DFT) are frequently employed to predict reaction pathways and calculate activation energies, which are critical for understanding reaction kinetics. nih.govepstem.net

For instance, in the synthesis or metabolic transformation of 2-Amino-2-methyl-4-phenylbutan-1-ol, quantum calculations can elucidate the step-by-step mechanism. By modeling the system, researchers can identify the most energetically favorable pathway. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study enzymatic reactions where the active site containing the substrate is treated with high-level quantum mechanics, while the surrounding protein environment is treated with more computationally efficient molecular mechanics. u-tokyo.ac.jp This approach allows for the study of catalytic mechanisms within a biological context. u-tokyo.ac.jp

A key output of these calculations is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. Finding that a calculated activation energy is consistent with the reaction proceeding at room temperature provides strong support for the proposed mechanism. u-tokyo.ac.jp

Table 1: Representative Data from Quantum Chemical Calculation for a Hypothetical Reaction Step This table illustrates the type of data generated from QM/MM calculations for an enzymatic reaction, based on findings for similar systems. The values are representative.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Enzyme and substrate before reaction | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +8.6 to +14.6 |

| Intermediate | A stable species formed during the reaction | -32.9 |

| Product Complex | Enzyme and product after reaction | -15.0 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. Due to the presence of rotatable single bonds, the molecule can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This is particularly important for a chiral molecule as its specific 3D shape dictates how it interacts with other chiral molecules, such as biological receptors.

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules according to the laws of physics, MD provides a detailed picture of the molecule's flexibility, stability, and interactions with its environment (e.g., a solvent). For a compound like this compound, an MD simulation, often run for nanoseconds, can assess the stability of its predicted conformations.

Table 2: Key Parameters in Molecular Dynamics Simulations This table outlines typical parameters and their significance in the MD simulation of a small molecule.

| Parameter | Description | Typical Software | Purpose |

| Trajectory Time | The total simulated time period. | GROMACS, AMBER | To observe conformational changes and system stability over a meaningful duration (e.g., 100 ns). |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed conformations. | VMD, PyMOL | To assess the structural stability of the molecule throughout the simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | GROMACS, AMBER | To identify flexible regions within the molecule. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | VMD, GROMACS | To understand intramolecular and intermolecular interactions that stabilize the structure. |

Molecular Docking and Interaction Profiling with Macromolecules

To predict how this compound might interact with a biological target, such as an enzyme or a receptor, researchers use molecular docking. This computational technique predicts the preferred orientation of a molecule (the ligand) when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their energetic favorability.

The results of a docking study can reveal key binding modes and specific molecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. The amino group (-NH2) and the hydroxyl group (-OH) in this compound are potential hydrogen bond donors and acceptors, while the phenyl group can participate in hydrophobic and π-π interactions with aromatic residues in the binding site.

Further analysis can be performed using Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the chemical structure of compounds with their biological activity.

Table 3: Computational Tools and Predicted Interactions This table summarizes common computational tools for docking and the types of molecular interactions they help identify.

| Computational Tool/Method | Purpose | Predicted Interactions |

| AutoDock Vina / Schrödinger Suite | Molecular Docking | Predicts binding affinity and orientation of the ligand in a protein's active site. |

| Hydrogen Bonds | Interaction between H and an electronegative atom (O, N). | |

| PyMOL / Discovery Studio | Visualization | Visualizes the docked pose and key interactions between the ligand and protein residues. |

| Hydrophobic Interactions | Interactions between nonpolar groups (e.g., phenyl ring and aliphatic amino acid side chains). | |

| QSAR Models | Structure-Activity Relationship | Correlates physicochemical properties (e.g., logP, polar surface area) with biological activity. |

| π-π Stacking | Interaction between aromatic rings (e.g., the compound's phenyl ring and a protein's phenylalanine or tyrosine residue). |

Advanced Analytical Methodologies in Research on 2 Amino 2 Methyl 4 Phenylbutan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC)

Chromatography is the cornerstone for assessing the purity of a synthesized compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is particularly powerful in this regard.

For a compound like 2-Amino-2-methyl-4-phenylbutan-1-ol, a two-pronged HPLC approach is typical. Initially, Reversed-Phase HPLC (RP-HPLC) is employed to determine the chemical purity. This technique separates the target compound from any starting materials, by-products, or degradation products based on differences in polarity. A typical RP-HPLC method would utilize a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com

Given that this compound possesses a chiral center at the C2 position, separating its enantiomers ((R)- and (S)-forms) is crucial. Chiral HPLC is the definitive method for this task. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and quantification. The choice of CSP and mobile phase is critical for achieving effective separation. For instance, polysaccharide-based chiral columns are widely used for their broad applicability in separating enantiomers of amino alcohols.

Interactive Table: Representative HPLC Conditions for Analysis

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |

| Column | C18, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid sielc.com | Hexane/Isopropanol + 0.1% Diethylamine |

| Detection | UV at ~210 nm (for phenyl group) | UV at ~210 nm |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Purpose | Quantify chemical impurities | Determine enantiomeric excess (e.e.) |

Spectroscopic Characterization (NMR, MS, IR) in Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.

¹H NMR would confirm the presence of all proton environments. Key signals would include a multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl group, distinct signals for the two methylene (B1212753) groups (-CH₂-), a singlet for the C2-methyl group, and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. orgsyn.org

¹³C NMR would identify all unique carbon atoms. Expected signals include those for the aromatic carbons, the carbon bearing the hydroxyl group (~60-70 ppm), the chiral quaternary carbon (~50-60 ppm), the C2-methyl carbon, and the other carbons of the butane (B89635) chain. orgsyn.org

Mass Spectrometry (MS) determines the molecular weight and provides structural clues through fragmentation patterns. For this compound (C₁₁H₁₇NO, M.W. = 179.26 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron Ionization (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 179, along with characteristic fragments resulting from the loss of water (m/z = 161), or cleavage of the carbon-carbon bonds. A prominent peak at m/z = 91, corresponding to the tropylium (B1234903) ion, is a classic indicator of a benzyl (B1604629) moiety. chemicalbook.comnist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would indicate the O-H (alcohol) and N-H (amine) stretching vibrations. Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. orgsyn.org

Interactive Table: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Structural Inference |

| ¹H NMR | ~7.2-7.4 ppm (multiplet, 5H); ~2.6-2.8 ppm (multiplet, 2H); ~1.7-1.9 ppm (multiplet, 2H); ~3.5 ppm (singlet, 2H); ~1.2 ppm (singlet, 3H); Broad singlets for OH/NH₂ | Phenyl group; Ph-CH₂-; -CH₂-C(Me)NH₂; HO-CH₂-; C-CH₃; Hydroxyl & Amino groups |

| ¹³C NMR | ~126-140 ppm (4 signals); ~70 ppm; ~55 ppm; ~45 ppm; ~30 ppm; ~25 ppm | Aromatic carbons; C1 (-CH₂OH); C2 (quaternary chiral center); C4; C3; C2-Methyl |

| Mass (EI-MS) | m/z 179 (M⁺); 161 (M-H₂O)⁺; 91 (C₇H₇)⁺; 77 (C₆H₅)⁺; 58 (CH₂=C(Me)NH₂)⁺ | Molecular Ion; Loss of water; Tropylium ion; Phenyl cation; Amine fragment |

| IR (cm⁻¹) | 3200-3600 (broad); 3000-3100; 2850-2960; 1450-1600 | O-H and N-H stretch; Aromatic C-H stretch; Aliphatic C-H stretch; Aromatic C=C stretch |

Crystallographic Analysis for Stereochemical Assignment

While spectroscopic and chromatographic methods can suggest the structure and enantiomeric purity, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the chiral center.

To perform this analysis, a high-quality single crystal of either the pure enantiomer or a derivative is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density of the molecule. This model reveals precise bond lengths, bond angles, and torsional angles. researchgate.net

Crucially, for a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (i.e., whether the compound is the R or S enantiomer) without the need for a reference standard. The analysis also reveals how the molecules pack in the solid state, identifying intermolecular interactions such as hydrogen bonds involving the hydroxyl and amino groups, which govern the crystal lattice structure. researchgate.netresearchgate.net

Interactive Table: Data Obtained from Crystallographic Analysis

| Parameter | Information Provided | Significance |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., Monoclinic, P2₁) researchgate.net | Fundamental properties of the solid state. |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal (a, b, c, α, β, γ) researchgate.net | Provides data on molecular packing density. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Defines the exact molecular geometry, including bond lengths and angles. |

| Absolute Configuration | Determination of R/S configuration at the chiral center. | Unambiguously assigns the stereochemistry of the enantiomer. |

| Hydrogen Bonding Network | Identifies intermolecular O-H···N, N-H···O, etc., interactions. researchgate.net | Explains the stability and physical properties of the crystalline solid. |

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Amino Alcohol Derivatives

The development of environmentally benign and efficient synthetic routes to chiral amino alcohols is a key focus of modern organic chemistry. Future research on the synthesis of 2-amino-2-methyl-4-phenylbutan-1-ol and its derivatives is likely to prioritize sustainable methodologies.

One promising avenue is the use of biocatalysis. Enzymes such as transaminases, amine dehydrogenases (AmDHs), and imine reductases offer high stereoselectivity under mild reaction conditions, using water as a solvent and avoiding the need for heavy metal catalysts. nih.govfrontiersin.org For instance, a potential biocatalytic route to this compound could involve the asymmetric amination of a corresponding α-hydroxy ketone precursor. Engineered AmDHs have shown success in the synthesis of other chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. frontiersin.org

Another sustainable approach involves the reduction of α-amino acids. acs.org While not directly applicable to the tertiary amino group in the target molecule, related strategies could be developed. The catalytic amination of alcohols is also an area of growing interest, offering a potential route from the corresponding diol. taylorandfrancis.com Furthermore, the use of readily available and renewable starting materials will be a critical aspect of sustainable synthesis. Research into "green" reaction media, such as ionic liquids or supercritical fluids, could also minimize the environmental impact of the synthesis process.

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Methodology | Description | Potential Advantages | Key Research Focus |

| Biocatalysis | Use of enzymes like transaminases or amine dehydrogenases. nih.govfrontiersin.org | High stereoselectivity, mild conditions, reduced waste. | Enzyme discovery and engineering for specific substrates. |

| Catalytic Amination | Direct amination of a corresponding diol. taylorandfrancis.com | Atom economy, potential for continuous flow processes. | Development of efficient and selective catalysts. |

| From Renewable Feedstocks | Utilization of starting materials derived from biomass. | Reduced reliance on fossil fuels, improved sustainability profile. | Designing synthetic pathways from bio-based precursors. |

Innovative Applications in Material Science and Supramolecular Chemistry

The bifunctional nature of this compound, possessing both a hydrogen-bond donating alcohol and a hydrogen-bond accepting/donating amino group, makes it an attractive building block for novel materials.

In material science, amino alcohols can be incorporated into organic-inorganic hybrid materials through sol-gel processes. mdpi.com The amino and hydroxyl groups can react with inorganic precursors, such as alkoxysilanes, to form a cross-linked network. The phenyl group in this compound could impart desirable properties such as hydrophobicity and thermal stability to the resulting hybrid material. Such materials could find applications as coatings, sensors, or catalysts.

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer exciting possibilities. nih.govrsc.org The amino and hydroxyl groups of this compound can participate in hydrogen bonding, while the phenyl group can engage in π-π stacking interactions. This could lead to the formation of well-ordered supramolecular architectures such as gels, liquid crystals, or nanofibers. nih.govmdpi.com The chirality of the molecule could be translated to the supramolecular level, creating chiral materials with potential applications in asymmetric catalysis or chiral separations. The self-assembly of similar amino acid-derived molecules has been shown to form functional biomaterials. nih.gov

Table 2: Potential Applications in Material and Supramolecular Science

| Field | Potential Application | Role of this compound | Relevant Interactions |

| Material Science | Organic-inorganic hybrid materials. mdpi.com | As an organic precursor in sol-gel synthesis. | Covalent bonding, hydrogen bonding. |

| Supramolecular Chemistry | Self-assembled gels, liquid crystals, nanofibers. nih.govrsc.orgnih.govmdpi.com | As a building block for supramolecular structures. | Hydrogen bonding, π-π stacking, van der Waals forces. |

| Asymmetric Catalysis | Chiral ligands for metal catalysts. | The chiral backbone can induce stereoselectivity. | Coordination to metal centers. |

Interdisciplinary Research Integrating Amino Alcohol Chemistry with Other Fields

The unique structural features of this compound position it at the interface of chemistry, biology, and materials science, opening doors for interdisciplinary research.

In medicinal chemistry, amino alcohols are important structural motifs in many biologically active compounds and pharmaceuticals. alfa-chemistry.comwikipedia.org While no specific biological activity has been reported for this compound, its structure warrants investigation. The combination of its chirality, amino, and alcohol functionalities could lead to interactions with biological targets such as enzymes or receptors.

The integration of this amino alcohol into nanoscale systems is another promising direction. For example, it could be used to functionalize nanoparticles, imparting specific properties such as chirality or biocompatibility. The self-assembly properties of this molecule could also be harnessed to create novel drug delivery systems or scaffolds for tissue engineering, drawing inspiration from the self-assembly of peptides and amino acid derivatives. acs.org

Furthermore, the study of the fundamental interactions of this compound at surfaces and interfaces could lead to new applications in areas such as sensing and separation technologies. The ability to control the orientation and assembly of this molecule on a substrate could enable the development of "smart" surfaces with tunable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.